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Compound of Interest

Compound Name: ZM514

Cat. No.: B12408127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

ZM447439, a pivotal small molecule inhibitor in cell cycle research. ZM447439 is a first-

generation Aurora kinase inhibitor, demonstrating significant potency and a degree of selectivity

that has made it a valuable tool for investigating the roles of these critical mitotic regulators.

This document summarizes its inhibitory activity, details the experimental methodologies used

for its characterization, and provides visual representations of its mechanism of action and the

assays used to evaluate it.

Quantitative Kinase Inhibition Profile of ZM447439
ZM447439 is an ATP-competitive inhibitor with primary targets within the Aurora kinase family.

Its inhibitory activity is most potent against Aurora B, with progressively weaker activity against

Aurora C and Aurora A. The compound exhibits a high degree of selectivity against other

kinases such as Cdk1 and PLK1.
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Kinase Target IC50 (nM) Notes

Aurora B 50 Primary target.

Aurora C 250
5-fold less sensitive than

Aurora B.

Aurora A 1000
20-fold less sensitive than

Aurora B.

Cdk1 >10,000
Indicates high selectivity over

this key cell cycle kinase.

PLK1 >10,000

Demonstrates selectivity

against another important

mitotic kinase.

MEK Not specified
Identified as an off-target

kinase.[1]

SRC Not specified
Identified as an off-target

kinase.[1]

LCK Not specified
Identified as an off-target

kinase.[1]

This table summarizes the in vitro inhibitory concentrations (IC50) of ZM447439 against key

protein kinases as reported in the literature.[2]

Experimental Protocols: In Vitro Kinase Inhibition
Assay
The following is a representative protocol for determining the in vitro kinase inhibitory activity of

a compound like ZM447439. This protocol is based on established radiometric assay principles

that measure the transfer of a radiolabeled phosphate group from ATP to a substrate.

1. Materials and Reagents:

Kinase: Purified recombinant human Aurora B kinase.
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Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

Inhibitor: ZM447439, dissolved in Dimethyl Sulfoxide (DMSO).

ATP: Adenosine triphosphate, including [γ-³³P]ATP.

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Stopping Reagent: 3% Phosphoric acid.

Filter Mats: P81 phosphocellulose or similar.

Scintillation Counter: For measuring radioactivity.

96-well plates.

2. Reagent Preparation:

Kinase Solution: Prepare a working solution of Aurora B kinase in assay buffer to the desired

final concentration.

Substrate Solution: Prepare a working solution of the substrate in assay buffer.

ATP Solution: Prepare a stock solution of ATP and dilute it to the desired concentration in

assay buffer. Add [γ-³³P]ATP to achieve a specific activity of approximately 500 cpm/pmol.

Inhibitor Dilutions: Perform serial dilutions of the ZM447439 stock solution in DMSO to

generate a range of concentrations for IC50 determination. Further dilute these in assay

buffer.

3. Assay Procedure:

Add 5 µL of the diluted ZM447439 or DMSO (for control wells) to the wells of a 96-well plate.

Add 20 µL of the kinase/substrate mixture to each well.

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
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Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is

within the linear range.

Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.

Spot 50 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.

Wash the filter mat three times with 75 mM phosphoric acid and once with methanol to

remove unincorporated [γ-³³P]ATP.

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase activity relative to the DMSO control and plot the results

against the inhibitor concentration to determine the IC50 value.

Visualizing Molecular Pathways and Experimental
Workflows
To better understand the context of ZM447439's action and the methods used to characterize

it, the following diagrams illustrate the relevant signaling pathway and a typical experimental

workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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